

AF 594 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B15555913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of **AF 594 carboxylic acid**, a fluorescent dye crucial for various research and drug development applications. The following sections detail its physicochemical properties, provide protocols for its use in bioconjugation, and illustrate key experimental workflows.

Core Properties of AF 594 Carboxylic Acid

AF 594 carboxylic acid is a bright, photostable, red-fluorescent dye.^[1] Its free carboxylic acid group allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide chemistry.

Spectral Properties

Property	Value
Excitation Maximum (λ_{ex})	586 nm
Emission Maximum (λ_{em})	613 nm
Molar Extinction Coefficient (ϵ)	105,000 $\text{cm}^{-1}\text{M}^{-1}$

Solubility

AF 594 carboxylic acid is soluble in several common laboratory solvents. For optimal performance, it is recommended to reconstitute the lyophilized powder in a high-quality, anhydrous solvent.

Solvent	Recommended Concentration
Water	1–10 mg/mL ^[2]
Dimethylsulfoxide (DMSO)	1–10 mg/mL ^[2]
Dimethylformamide (DMF)	1–10 mg/mL ^[2]

To prepare a stock solution, dissolve the dye in an aqueous buffer such as PBS, or in anhydrous DMSO or DMF.^[2]

Storage and Stability

Proper storage is critical to maintain the integrity and fluorescence of **AF 594 carboxylic acid**.

Form	Storage Condition	Shelf Life
Solid (Lyophilized)	-20°C, desiccated, and protected from light. ^[1]	Up to 24 months. ^[1]
Reconstituted Solution	2–8°C, protected from light. ^[2]	Up to 1 year. ^[2]

Transportation of the solid dye can be done at room temperature for up to three weeks.^[1]

Experimental Protocols

The carboxylic acid group of AF 594 is typically conjugated to primary amines on proteins, peptides, or other biomolecules using a two-step carbodiimide reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Protein Labeling via EDC/sulfo-NHS Chemistry

This protocol provides a general procedure for conjugating **AF 594 carboxylic acid** to a protein, such as bovine serum albumin (BSA).

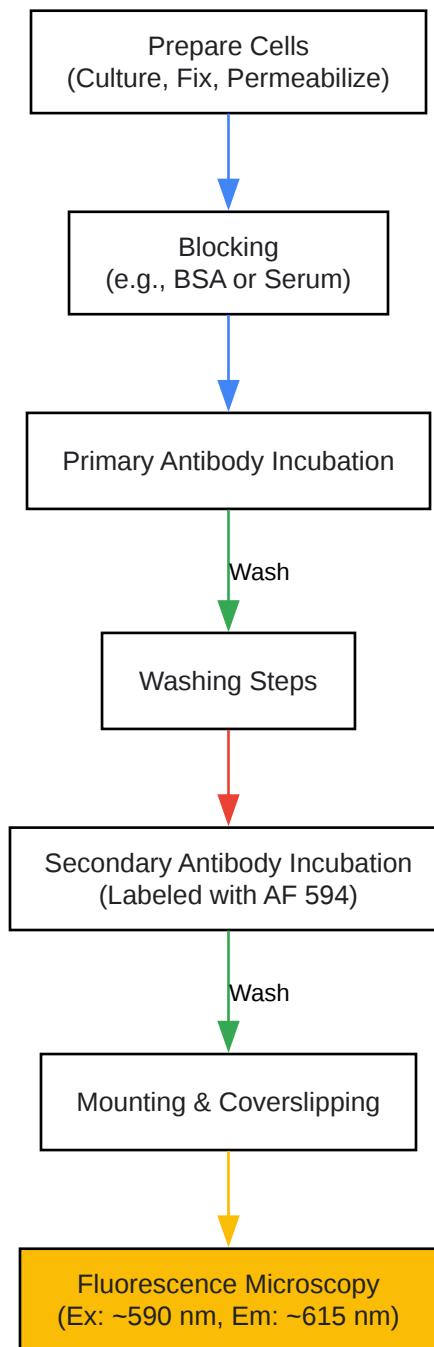
Materials:

- **AF 594 carboxylic acid**
- Protein (e.g., BSA) in an amine-free buffer (e.g., MES or PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., gel filtration)

Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of **AF 594 Carboxylic Acid**:
 - Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
 - Add a 5-10 fold molar excess of EDC and sulfo-NHS to the **AF 594 carboxylic acid** dissolved in Activation Buffer.
 - Incubate for 15-30 minutes at room temperature.
- Conjugation:
 - Add the activated AF 594 solution to the protein solution. A molar dye-to-protein ratio of 2-6 is often optimal for antibodies.[\[3\]](#)
 - Incubate for 1-2 hours at room temperature, protected from light.
- Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15-30 minutes.

- Purification: Remove unconjugated dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 586 nm (for AF 594).


Experimental Workflows

The following diagrams illustrate common experimental workflows involving **AF 594 carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling a protein with **AF 594 carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for immunofluorescence cell imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Alexa Fluor™ 594 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [AF 594 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555913#af-594-carboxylic-acid-solubility-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com